

# Application Note: HPLC-UV Method for the Analysis of Rebaudioside E

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Compound of Interest		
Compound Name:	Rebaudioside E	
Cat. No.:	B1447645	Get Quote

#### Introduction

**Rebaudioside E** is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a natural, non-caloric sweetener, the accurate quantification of **Rebaudioside E** in raw materials and finished products is crucial for quality control and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of **Rebaudioside E**.

#### Principle

This method utilizes reversed-phase HPLC to separate **Rebaudioside E** from other steviol glycosides and sample matrix components. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and an acidic aqueous mobile phase. Detection and quantification are performed by monitoring the UV absorbance at 210 nm, a wavelength at which steviol glycosides exhibit a characteristic absorbance.

## **Experimental Protocols**

- 1. Instrumentation and Materials
- HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.



- Chromatographic Column: Phenomenex Kinetex XB-C18 (150 mm x 4.6 mm, 2.6 μm) or a similar C18 column (e.g., 250 mm x 4.6 mm, 5 μm).[1][2]
- Software: Agilent ChemStation or equivalent chromatography data station for data acquisition and processing.[1]
- Analytical Balance: Capable of weighing to 0.1 mg.
- Volumetric Flasks and Pipettes: Class A.
- Syringe Filters: 0.45 μm PTFE or PVDF.
- Solvents and Reagents:
  - Acetonitrile (HPLC grade).
  - Water (HPLC grade).
  - Formic acid (or Orthophosphoric acid/Sodium Phosphate Buffer).[1][2][3]
  - Rebaudioside E reference standard.
- 2. Preparation of Standard Solutions
- Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of Rebaudioside E reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (e.g., 30:70 v/v).[1]
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve a concentration range of approximately 0.01 to 1 mg/mL.
   [1]
- 3. Sample Preparation
- Solid Samples (e.g., Stevia Extracts): Accurately weigh a suitable amount of the homogenized sample (e.g., 25 mg) into a 25 mL volumetric flask.[3] Add the diluent (acetonitrile/water), sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark.



- Liquid Samples: Dilute the liquid sample with the diluent to a concentration within the calibration range.
- Filtration: Filter all prepared standard and sample solutions through a 0.45  $\mu$ m syringe filter before injection into the HPLC system.

### 4. Chromatographic Conditions

A gradient elution is recommended to achieve optimal separation of **Rebaudioside E** from other closely related steviol glycosides.[1]

Parameter	Condition
Column	Phenomenex Kinetex XB-C18 (150 mm x 4.6 mm, 2.6 μm)[1]
Mobile Phase A	0.1% Formic acid in Water[1]
Mobile Phase B	Acetonitrile[1]
Gradient Program	0-5.1 min: 27-32% B5.1-6.0 min: Hold at 32% B6.0-9.4 min: 32-35.6% B9.4-11.1 min: 35.6-42% B11.1-12.0 min: Hold at 42% B12.0-12.1 min: 42-27% B12.1-17.0 min: Hold at 27% B[1]
Flow Rate	0.7 mL/min[1]
Column Temperature	60 °C[1]
Injection Volume	5.0 μL[1]
Detection Wavelength	210 nm[1][2][4]
Run Time	17 minutes[1]

## 5. System Suitability

To ensure the performance of the chromatographic system, inject a mid-level standard solution five times. The system is deemed suitable if the following criteria are met:

Peak Area and Retention Time RSD: ≤ 2.5%[1]



- USP Tailing Factor: < 2.0[1]
- Resolution between adjacent peaks: ≥ 1.5[1]
- 6. Data Analysis
- Identification: Identify the **Rebaudioside E** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Quantification: Construct a calibration curve by plotting the peak area of the Rebaudioside
  E standards against their corresponding concentrations. Determine the concentration of
  Rebaudioside E in the sample by interpolating its peak area from the calibration curve.

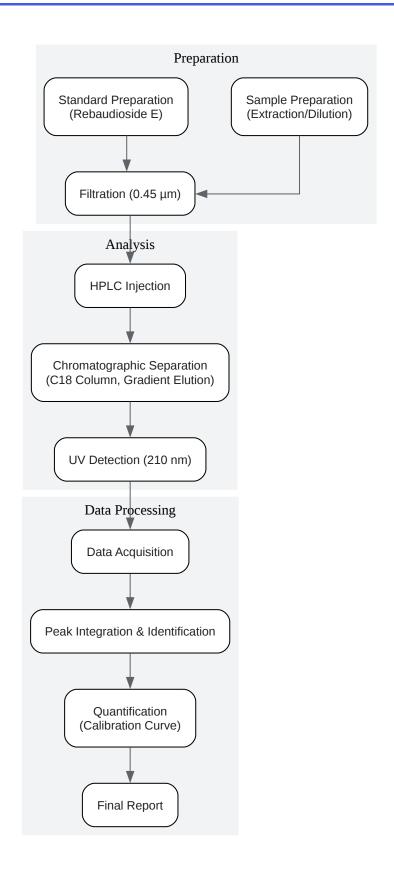
## **Method Validation Parameters**

The following table summarizes typical validation parameters for an HPLC-UV method for steviol glycosides. Specific values for **Rebaudioside E** should be established during method validation.

Parameter	Typical Range/Value
Linearity (Concentration Range)	0.01 - 1 mg/mL[1]
Correlation Coefficient (r²)	> 0.999[3]
Limit of Detection (LOD)	~0.02 μg/mL (for Stevioside)[3]
Limit of Quantification (LOQ)	~0.05 µg/mL (for Stevioside)[3]
Accuracy (Recovery)	97 - 103%[3]
Precision (RSD)	< 2.5%[3]

## **Visualizations**





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